N-(2,4-Dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxamide: is an organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a 2,4-dimethylphenyl group attached to a 5-methylisoxazole ring, with a carboxamide functional group at the 4-position of the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine hydrochloride under basic conditions.
Introduction of the 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dimethylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate product with an amine, such as ammonia or a primary amine, under suitable conditions.
Industrial Production Methods
Industrial production of N-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxamide: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, cell signaling, and metabolism.
Comparison with Similar Compounds
N-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxamide: can be compared with similar compounds such as:
N-(2,4-Dimethylphenyl)formamide: Shares the 2,4-dimethylphenyl group but lacks the isoxazole ring.
N-(2,4-Dimethylphenyl)-N-methylformamide: Contains a similar phenyl group but differs in the functional groups attached.
Amitraz: A related compound used as an insecticide, which also contains the 2,4-dimethylphenyl group but has a different overall structure.
The uniqueness of N-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61643-28-5 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-12(9(2)6-8)15-13(16)11-7-14-17-10(11)3/h4-7H,1-3H3,(H,15,16) |
InChI Key |
DOJXPUCMEWOWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(ON=C2)C)C |
Origin of Product |
United States |
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